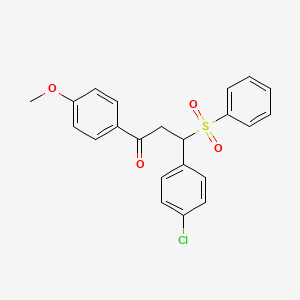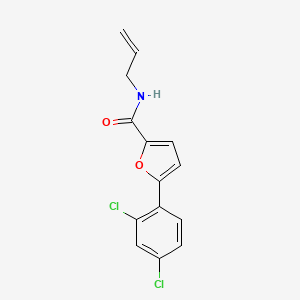
2,3-dihydro-1H-inden-5-yl(4-methoxy-2,5-dimethylbenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-inden-5-yl(4-methoxy-2,5-dimethylbenzyl)amine is a compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is commonly referred to as DIMBA and has been synthesized using various methods. DIMBA has been studied extensively for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用機序
The exact mechanism of action of DIMBA is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that DIMBA may work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DIMBA has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DIMBA has also been found to have antimicrobial properties, making it effective against a wide range of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using DIMBA in lab experiments is its potential as a new drug candidate. It has been shown to be effective against a range of diseases, making it a promising candidate for further development. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using DIMBA in lab experiments is its relatively low yield. The yield of the product is typically around 60-70%, which can be a limiting factor in large-scale production.
将来の方向性
There are several future directions for research on DIMBA. One potential direction is the development of new drugs based on the chemical structure of DIMBA. By modifying the structure of DIMBA, it may be possible to develop new drugs that are even more effective against cancer and other diseases. Another potential direction is the study of the mechanism of action of DIMBA. By understanding how DIMBA works at the molecular level, it may be possible to develop more targeted and effective treatments for cancer and other diseases. Finally, further research is needed to explore the potential applications of DIMBA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
There are various methods for synthesizing DIMBA, but the most common method involves the reaction of 2,3-dihydro-1H-indene with 4-methoxy-2,5-dimethylbenzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of the product is typically around 60-70%.
科学的研究の応用
DIMBA has been found to have potential applications in the field of medicinal chemistry. It has been studied extensively for its ability to inhibit the growth of cancer cells. In particular, it has been shown to be effective against breast cancer, lung cancer, and prostate cancer. DIMBA has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-10-19(21-3)14(2)9-17(13)12-20-18-8-7-15-5-4-6-16(15)11-18/h7-11,20H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQWCHQTBDLKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,3-dihydro-1H-inden-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)


![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide](/img/structure/B5114028.png)
![N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5114030.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114040.png)
amine dihydrochloride](/img/structure/B5114049.png)

![1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5114059.png)
![1-(4-chlorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114069.png)